molecular formula C14H11NO3 B6157598 (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid CAS No. 2413846-58-7

(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid

Cat. No.: B6157598
CAS No.: 2413846-58-7
M. Wt: 241.2
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Description

(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid: is an organic compound that features a naphthalene ring substituted with a cyano group and an oxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first functionalized to introduce a cyano group at the 4-position. This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.

    Oxypropanoic Acid Formation: The functionalized naphthalene is then reacted with a suitable propanoic acid derivative under basic conditions to form the oxypropanoic acid moiety. This step often involves the use of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of the cyano group can yield primary amines, which can further participate in various organic transformations.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The cyano group and the naphthalene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    (2S)-2-[(4-cyanophenyl)oxy]propanoic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (2S)-2-[(4-cyanobiphenyl-4-yl)oxy]propanoic acid: Contains an additional phenyl ring, increasing its molecular complexity.

Uniqueness:

    Structural Features: The presence of the naphthalene ring provides unique electronic and steric properties compared to similar compounds with simpler aromatic rings.

    Reactivity: The naphthalene ring can undergo a wider range of chemical transformations, offering greater versatility in synthetic applications.

This detailed article provides a comprehensive overview of (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2413846-58-7

Molecular Formula

C14H11NO3

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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